Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group at position 7, a methyl group at position 2, and an ethyl ester at position 4. While direct structural or synthetic data for this specific compound are absent in the provided evidence, its analogs highlight key properties.
Properties
IUPAC Name |
ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-17-11(16)8-6-13-10-4-7(2)14-15(10)9(8)5-12/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRSXSCQOVZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of a suitable precursor such as 3-amino-4-chloropyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, typically using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Esterification: The carboxylate ester group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 7 undergoes nucleophilic substitution under mild conditions due to its electrophilic nature.
Mechanistic Insight :
-
Proceeds via an SN2 mechanism with inversion of configuration at the chloromethyl carbon.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Ester Hydrolysis
The ethyl ester group at position 6 is susceptible to hydrolysis, forming carboxylic acid derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | Ethanol/H₂O (1:1), reflux, 3 hrs | 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 89% | |
| LiOH·H₂O | THF/H₂O, 50°C, 2 hrs | Same as above | 95% |
Applications :
-
Carboxylic acid derivatives serve as intermediates for amide coupling in drug design.
Reduction Reactions
The chloromethyl group can be reduced to a hydroxymethyl or methyl group under controlled conditions.
Key Notes :
-
Catalytic hydrogenation removes chlorine selectively without affecting the ester group.
Oxidation Reactions
The chloromethyl group is oxidized to a carbonyl group under strong oxidizing conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone, 60°C, 8 hrs | 7-Carboxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 52% | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 4 hrs | Same as above | 48% |
Challenges :
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions
The pyrazolo-pyrimidine core engages in [3+2] cycloadditions with dipolarophiles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | Toluene, 110°C, 24 hrs | Pyrazolo[1,5-a]pyrimidine-fused triazole derivative | 41% |
Photochemical Reactions
UV irradiation induces radical-based transformations of the chloromethyl group.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV light (254 nm) | CH₂Cl₂, 12 hrs | 7-(Dichloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 33% |
Comparative Reaction Outcomes
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Nucleophilic Substitution | High selectivity for chloromethyl group | Requires anhydrous conditions |
| Ester Hydrolysis | Generates bioactive carboxylic acids | Acidic conditions may degrade the core |
| Cross-Coupling | Introduces aryl/alkynyl groups | Catalyst cost and sensitivity to oxygen |
Mechanistic and Practical Considerations
-
Steric Effects : The 2-methyl group slightly hinders reactions at position 7 but enhances regioselectivity .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) accelerate substitution, while protic solvents favor hydrolysis .
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .
This compound’s modular reactivity makes it a cornerstone in synthesizing triazolopyrimidine-based therapeutics and functional materials.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results as an antitumor agent. In various studies, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds similar to this pyrazolo derivative demonstrated significant inhibition of tumor growth in preclinical models, suggesting potential for development as anticancer therapeutics .
2. Inhibition of Enzymatic Activity
Research indicates that this compound can act as a selective inhibitor of specific enzymes involved in cancer progression. For example, it has been identified as a chemical probe for the ENL YEATS domain, which plays a crucial role in the maintenance of acute leukemias. The compound binds to the acyl-lysine binding pocket of ENL, leading to reduced gene expression associated with leukemia cell growth . This highlights its potential utility in targeted cancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : Utilizing cyclization reactions involving substituted hydrazines and carbonyl compounds.
- Chloromethylation : Introduction of the chloromethyl group via chloromethylation techniques.
- Esterification : Final conversion to the ethyl ester form through reaction with ethyl chloroacetate.
The ability to modify the pyrazolo structure allows for the exploration of various derivatives with enhanced biological activity or altered pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The pyrazolo[1,5-a]pyrimidine core can also engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives vary widely in substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Positions and Key Features of Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Reactivity: The chloromethyl group in the target compound is more reactive than methyl or phenyl substituents, enabling nucleophilic substitution or cross-coupling reactions.
Biological Activity
Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.66 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Specific synthetic routes may vary; however, they commonly utilize chloromethylation and subsequent carboxylation reactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, chloroethyl pyrimidine nucleosides have shown marked inhibition of cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . These findings suggest that this compound may possess comparable effects.
Antimicrobial Activity
Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antimicrobial properties. A recent investigation into related compounds found that modifications at the pyrazolo-pyrimidine scaffold could enhance their antibacterial efficacy against various strains . this compound may also show potential in this regard.
The mechanism underlying the biological activity of this compound likely involves interaction with cellular targets related to nucleic acid metabolism and signaling pathways. For example, some derivatives have been shown to inhibit enzymes involved in pyrimidine metabolism, which can lead to apoptosis in cancer cells .
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo-pyrimidines, researchers synthesized a series of derivatives and tested their effects on cancer cell lines. Results indicated that specific substitutions on the pyrazolo-pyrimidine ring significantly enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups at position 7 displayed improved activity against breast cancer cells compared to their unsubstituted counterparts .
Research Findings on Antimicrobial Effects
Another investigation into related pyrazolo-pyrimidine compounds revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in optimizing antimicrobial activity and suggested that this compound could be a candidate for further development in this area .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O₂ |
| Molecular Weight | 239.66 g/mol |
| CAS Number | 2365242-43-7 |
| Anticancer Activity | Significant (inhibition observed) |
| Antimicrobial Activity | Potential (further studies needed) |
Q & A
Q. What are the standard synthetic routes for Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, refluxing ethyl 3-oxobutanoate derivatives with substituted aldehydes and 5-aminotetrazole in ethanol/HCl (1:1 v/v) at 80–90°C for 12–24 hours yields intermediates. Subsequent cyclization with catalysts like p-toluenesulfonic acid in benzene under Dean-Stark conditions removes water as an azeotrope, improving yields (65–80%) . Optimization includes adjusting molar ratios (1:1:1 for aldehyde, 3-oxo ester, and amine) and using inert solvents (e.g., ethanol, benzene) to suppress side reactions. Recrystallization from ethanol or ethyl acetate enhances purity .
Q. How is the compound purified post-synthesis, and what analytical techniques validate its purity?
- Methodological Answer : Purification typically involves solvent extraction (e.g., petroleum ether/ethyl acetate mixtures) followed by recrystallization from ethanol or acetonitrile. Analytical validation includes:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water gradients.
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) as the mobile phase (Rf ≈ 0.4–0.6).
- Melting Point : Consistency with literature values (e.g., 233–235°C for analogous derivatives) confirms purity .
Q. What spectroscopic techniques are used for structural characterization, and what key spectral features confirm the core scaffold?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Ethyl ester protons: δ 1.2–1.4 ppm (triplet, CH3) and δ 4.2–4.4 ppm (quartet, CH2).
- Pyrimidine protons: δ 6.8–7.5 ppm (aromatic protons).
- Chloromethyl group: δ 4.6–4.8 ppm (singlet, CH2Cl) .
- IR : Strong absorption at ~1700–1750 cm⁻¹ (ester C=O) and 750–800 cm⁻¹ (C-Cl stretch).
- MS : Molecular ion peaks [M+H]+ matching calculated molecular weights (e.g., m/z ~295 for C12H14ClN3O2) .
Advanced Questions
Q. How can X-ray crystallography resolve molecular conformation and confirm stereoelectronic effects in the compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELX programs (SHELXD for solution, SHELXL for refinement) determines conformation. Key parameters include:
- Puckering parameters (Q, θ, φ) for pyrimidine rings (e.g., Q = 0.125 Å, θ = 109.7° for flattened envelope conformations).
- Torsion angles : Dihedral angles between aromatic planes (e.g., 89.5° between pyrimidine and substituent rings) .
- Hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) stabilize crystal packing .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?
- Methodological Answer :
- Hydrogen bonds : N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) interactions form 1D chains or 2D layers, enhancing thermal stability (TGA decomposition >200°C) .
- π-π stacking : Offset stacking (3.5–4.0 Å) between pyrimidine rings contributes to solubility limitations in non-polar solvents.
- Halogen bonding : C–Cl⋯π interactions (3.3–3.5 Å) may influence reactivity at the chloromethyl site .
Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles at the chloromethyl group?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) due to its electron-withdrawing pyrimidine environment. For example:
- Amination : Reaction with ammonia/amines in DMF at 60°C yields ethyl 7-(aminomethyl) derivatives.
- Hydrolysis : Basic conditions (NaOH/EtOH) cleave the ester to carboxylic acid, while acidic conditions (HCl/H2O) retain the ester .
DFT studies suggest a transition state with partial negative charge on the nucleophile and partial positive charge on C7 .
Q. How does structural derivatization at the chloromethyl group affect biological activity, and what SAR trends are observed?
- Methodological Answer :
- Anticancer activity : Replacement with arylazo groups (e.g., 3-(4-chlorophenylazo)) enhances cytotoxicity (IC50 = 8–12 µM against HeLa) by intercalating DNA .
- Enzyme inhibition : Substitution with trifluoromethyl groups improves α-glucosidase inhibition (IC50 = 3.5 µM vs. 5.0 µM for acarbose) via hydrophobic interactions .
- DPP-IV inhibition : Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., Anagliptin derivatives) show >90% inhibition at 10 nM by binding to the S2 pocket .
Q. What strategies mitigate synthetic challenges like low yields or byproduct formation during scale-up?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12–24 hours) and improves yields (85–90%) .
- Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates.
- Catalytic optimization : Using 10 mol% ZnCl2 or Bi(OTf)3 suppresses aldol condensation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
